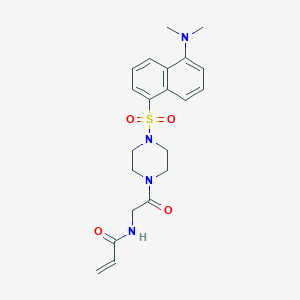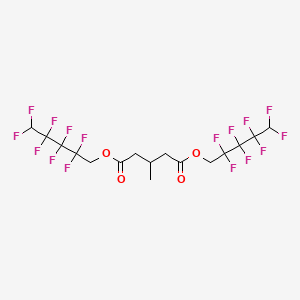
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate: is a fluorinated ester compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate typically involves esterification reactions. One common method is the reaction between 3-methylpentanedioic acid and 2,2,3,3,4,4,5,5-octafluoropentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions:
Oxidation: Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
科学研究应用
Chemistry: Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate is used as a building block in the synthesis of fluorinated polymers and materials. Its unique properties make it valuable in the development of high-performance coatings and surfactants.
Biology: In biological research, this compound is utilized in the study of fluorinated biomolecules and their interactions with biological systems. Its hydrophobic nature allows for the investigation of membrane proteins and lipid interactions.
Medicine: The compound’s stability and hydrophobicity make it a candidate for drug delivery systems, particularly in the formulation of hydrophobic drugs. It is also explored for its potential use in imaging agents due to its fluorine content.
Industry: Industrially, this compound is employed in the production of specialty chemicals, including lubricants and anti-corrosion agents. Its chemical resistance and stability are advantageous in harsh environments.
作用机制
The mechanism of action of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate is primarily based on its hydrophobic interactions and chemical stability. In biological systems, it interacts with hydrophobic regions of proteins and lipids, influencing their structure and function. The fluorine atoms enhance the compound’s stability, reducing its reactivity and degradation.
相似化合物的比较
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- Fumaric acid, 3-(2-methoxyethyl)heptyl 2,2,3,3,4,4,5,5-octafluoropentyl ester
Comparison: Compared to similar compounds, Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate exhibits enhanced chemical stability and hydrophobicity due to the presence of multiple fluorine atoms. This makes it particularly suitable for applications requiring high resistance to chemical degradation and interaction with hydrophobic environments.
属性
CAS 编号 |
376-94-3 |
|---|---|
分子式 |
C16H14F16O4 |
分子量 |
574.25 g/mol |
IUPAC 名称 |
bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate |
InChI |
InChI=1S/C16H14F16O4/c1-6(2-7(33)35-4-11(21,22)15(29,30)13(25,26)9(17)18)3-8(34)36-5-12(23,24)16(31,32)14(27,28)10(19)20/h6,9-10H,2-5H2,1H3 |
InChI 键 |
NZAPULLMMSPBKX-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)CC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



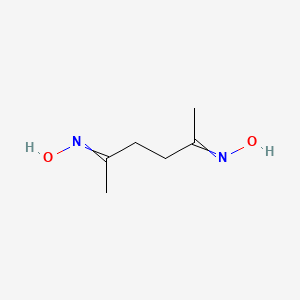
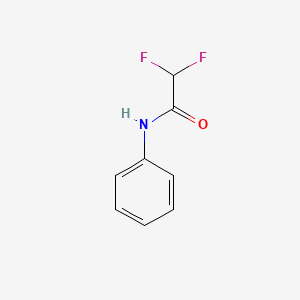
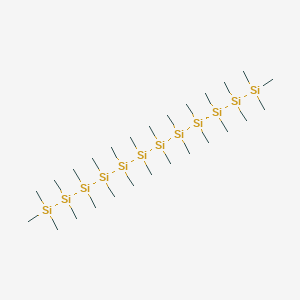

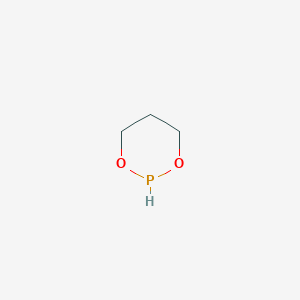
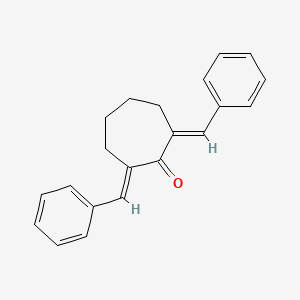
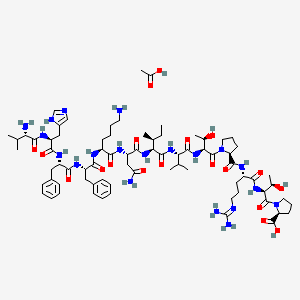
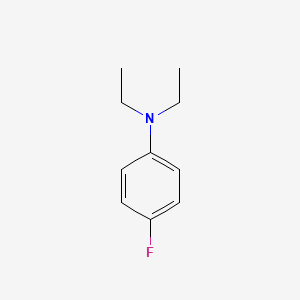

![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)
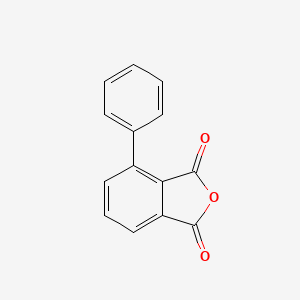
![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)
